molecular formula C16H14N4O4 B2474635 (E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide CAS No. 1285563-66-7

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide

Cat. No.: B2474635
CAS No.: 1285563-66-7
M. Wt: 326.312
InChI Key: KTWINMFBJHLZGO-RQZCQDPDSA-N
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Description

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a synthetic carbohydrazide derivative that represents a promising scaffold in medicinal chemistry research, particularly in the development of novel anticancer agents. This compound features a hybrid structure combining furan, pyrazole, and vanillin-derived hydrazone motifs, a design strategy often employed to enhance biological activity. Recent investigations have identified this specific isomer as a potent and selective inhibitor of the V600E-mutant BRAF kinase , a key oncogenic driver in several cancers, most notably melanoma. Its primary research value lies in its mechanism of action, where it competitively binds to the ATP-binding site of the mutant BRAF protein, thereby suppressing the hyperactive MAPK/ERK signaling pathway and inducing apoptosis in malignant cells. The (E)-configuration of the hydrazone bond is crucial for its optimal binding affinity and inhibitory potency. Researchers are utilizing this compound as a valuable chemical probe to study mutant BRAF-driven tumorigenesis and to explore mechanisms of resistance to targeted cancer therapies. Its unique structure also serves as a lead compound for the design and synthesis of next-generation kinase inhibitors with improved efficacy and pharmacokinetic profiles.

Properties

IUPAC Name

5-(furan-2-yl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O4/c1-23-15-7-10(4-5-13(15)21)9-17-20-16(22)12-8-11(18-19-12)14-3-2-6-24-14/h2-9,21H,1H3,(H,18,19)(H,20,22)/b17-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTWINMFBJHLZGO-RQZCQDPDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=NNC(=C2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a compound that has garnered attention due to its potential biological activities. The pyrazole moiety is known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant case studies and research findings.

Chemical Structure

The compound's structure can be represented as follows:

C15H14N4O3\text{C}_{15}\text{H}_{14}\text{N}_4\text{O}_3

1. Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds containing the pyrazole nucleus have been shown to inhibit cancer cell proliferation effectively. A study highlighted that certain pyrazole derivatives demonstrated IC50 values lower than those of standard chemotherapeutic agents against various cancer cell lines, suggesting their potential as anticancer agents .

2. Anti-inflammatory Effects

Pyrazole derivatives are recognized for their anti-inflammatory activities. The compound (E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide has been evaluated for its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that at concentrations around 10 µM, this compound could reduce TNF-α levels by approximately 75%, comparable to standard anti-inflammatory drugs like dexamethasone .

3. Antimicrobial Properties

The antimicrobial activity of pyrazole derivatives has also been documented. Studies have shown that compounds similar to (E)-3-(furan-2-yl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide exhibit effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of conventional antibiotics .

Case Study 1: Anticancer Evaluation

A recent study synthesized a series of pyrazole derivatives and tested their anticancer activity on human breast cancer cells (MCF-7). Among these derivatives, one exhibited an IC50 value of 15 µM, indicating potent anticancer activity compared to the control drug doxorubicin, which had an IC50 of 20 µM .

Case Study 2: Anti-inflammatory Assessment

In an experimental model using carrageenan-induced paw edema in rats, the tested compound showed a significant reduction in paw swelling after administration at a dose of 20 mg/kg. This effect was comparable to indomethacin, a well-known anti-inflammatory drug .

Research Findings Summary Table

Biological Activity Effectiveness Reference
AnticancerIC50 < 20 µM
Anti-inflammatoryTNF-α inhibition ~75%
AntimicrobialMIC < 10 µg/mL

Comparison with Similar Compounds

Structural and Substituent Analysis

The compound is compared with three structurally related pyrazole-3-carbohydrazide derivatives (Table 1):

Table 1: Structural Comparison of Pyrazole-3-Carbohydrazide Derivatives

Compound Name Substituent on Benzylidene Group Key Functional Groups Molecular Weight (g/mol)
Target Compound 4-hydroxy-3-methoxy –OH, –OCH₃ 326.31
(E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-methoxy –OCH₃ 298.30
(E)-N’-(4-(dimethylamino)benzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide (E-MABPC) 4-dimethylamino –N(CH₃)₂ 311.35
(E)-N’-(4-chlorobenzylidene)-3-(furan-2-yl)-1H-pyrazole-5-carbohydrazide 4-chloro –Cl 314.73

Key Observations :

  • The target compound ’s 4-hydroxy-3-methoxy group provides dual polarity: the –OH group enhances hydrogen bonding, while –OCH₃ offers moderate electron-donating effects. This contrasts with E-MBPC (sole –OCH₃) and E-MABPC (polar –N(CH₃)₂), which lack hydrogen-bonding capacity .

Physicochemical and Solvation Properties

Computational studies using density functional theory (DFT) at the B3LYP/6-311 G(d,p) level reveal differences in solvation energies (Table 2):

Table 2: Solvation Energy Comparison (in kcal/mol)

Compound Solvation Energy (G) Polar Contributions Non-Polar Contributions
Target Compound -12.45 -15.20 2.75
E-MBPC -10.82 -13.50 2.68
E-MABPC -14.30 -17.10 2.80

Key Observations :

  • The target compound exhibits intermediate solvation energy between E-MBPC and E-MABPC. Its –OH group increases polarity, but steric hindrance from the 3-methoxy group slightly reduces aqueous solubility compared to E-MABPC .
  • E-MABPC’s –N(CH₃)₂ group maximizes polar interactions, yielding the highest solubility.

Spectroscopic and Computational Findings

  • IR Spectroscopy : The target compound’s IR spectrum shows distinct O–H stretching (3250–3400 cm⁻¹) and C–O–C (methoxy) vibrations (1250 cm⁻¹), absent in E-MBPC and E-MABPC .
  • NMR Analysis : The ¹H NMR signal for the –OH proton appears at δ 9.8 ppm, while the methoxy group resonates at δ 3.85 ppm . These signals are consistent with related derivatives but differ in splitting patterns due to substituent proximity .
  • DFT Studies : The HOMO-LUMO gap (4.2 eV) is narrower than E-MBPC (4.5 eV) and E-MABPC (4.0 eV), indicating higher reactivity .

Crystallographic and Packing Behavior

Single-crystal X-ray diffraction (using SHELXL and ORTEP ) demonstrates that the target compound forms intermolecular N–H⋯O hydrogen bonds between the hydrazide –NH and furan oxygen, stabilizing a planar conformation. This contrasts with E-MBPC, which lacks –OH and exhibits weaker C–H⋯π interactions .

Q & A

Q. How does the (E)-configuration influence molecular interactions compared to the (Z)-isomer?

  • Stereochemical Impact :
  • (E)-Isomer : Linear geometry facilitates binding to planar enzyme pockets (e.g., tyrosine kinase inhibitors) .
  • (Z)-Isomer : Steric hindrance from the folded structure reduces affinity .
  • Validation : Compare docking scores of both isomers using Glide XP .

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